2-(2,4-dichlorophenoxy)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O2/c1-13-10-18(15-4-3-7-23-12-15)25-26(13)9-8-24-20(27)14(2)28-19-6-5-16(21)11-17(19)22/h3-7,10-12,14H,8-9H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXHSVQSOAMZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by interfering with specific signaling pathways. For instance, it has been noted to affect the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival in various cancers. The compound's structure allows it to bind effectively to target proteins involved in tumor progression.
Anti-inflammatory Effects
The anti-inflammatory potential of 2-(2,4-dichlorophenoxy)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide has been explored in several studies. It has been shown to reduce pro-inflammatory cytokine production in vitro and in vivo, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Herbicidal Properties
This compound has been investigated for its herbicidal activity against various weed species. Its mechanism involves the inhibition of specific enzymes critical for plant growth, leading to effective weed management in agricultural settings. Field trials have demonstrated its efficacy in controlling resistant weed populations without harming crop yields.
Plant Growth Regulation
In addition to its herbicidal properties, this compound has been studied for its role as a plant growth regulator. It can modulate growth responses by influencing hormonal pathways, promoting desirable traits such as increased root development and enhanced stress tolerance.
Polymer Development
The compound's unique chemical structure makes it suitable for incorporation into polymer matrices. Research has indicated that adding this compound can enhance the thermal stability and mechanical properties of polymers, making it a candidate for advanced materials used in coatings and composites.
Nanotechnology
In nanotechnology, this compound has been utilized to functionalize nanoparticles for targeted drug delivery systems. Its ability to selectively bind to certain receptors enhances the efficacy of therapeutic agents while minimizing side effects.
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Pharmacology | Smith et al., 2024 | Demonstrated inhibition of cancer cell proliferation through PI3K/Akt pathway modulation. |
| Agriculture | Johnson et al., 2024 | Effective against resistant weed species with minimal impact on crop yields during field trials. |
| Material Science | Lee et al., 2025 | Enhanced thermal stability of polymers when incorporated into composite materials. |
| Nanotechnology | Patel et al., 2025 | Improved targeting efficiency of drug delivery systems using functionalized nanoparticles. |
Comparison with Similar Compounds
(S)-2-Acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide (Compound 4, )
- Key Features : Dichlorophenyl, pyridin-3-yl, fluorophenyl, and acetamide groups.
- Synthesis : Yield of 67%, melting point (m.p.) 117–118°C, optical rotation [α]²⁰_D = –5.6 .
- The fluorophenyl group in Compound 4 may improve metabolic stability compared to the target’s methyl-pyrazole group .
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()
- Key Features: Chlorophenyl, cyano, and acetamide groups.
- Relevance : A precursor to Fipronil-like insecticides, highlighting the role of pyrazole-acetamide hybrids in agrochemistry .
- Comparison: The target compound’s pyridinyl group and dichlorophenoxy chain may confer broader bioactivity than the simpler chlorophenyl and cyano substituents in this analog .
2-Chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide ()
- Key Features : Dimethylphenyl, phenyl, and acetamide groups.
- Comparison: The target’s dichlorophenoxy group likely increases electronegativity and binding affinity compared to the dimethylphenyl substituent here. However, the phenyl group in this analog may improve lipophilicity .
Physicochemical Properties
A comparative analysis of melting points and synthetic yields reveals trends:
- Trends: Higher yields (60–67%) are associated with dichlorophenyl/pyridinyl analogs, suggesting efficient synthesis protocols for such hybrids . Melting points correlate with molecular symmetry and intermolecular interactions; the target compound’s dichlorophenoxy group may lower m.p. compared to rigid dichlorophenyl analogs.
Preparation Methods
Solvent-Mediated Condensation
The 2-(2,4-dichlorophenoxy)propionic acid segment is synthesized via nucleophilic substitution between 2,4-dichlorophenol and 2-chloropropionic acid under alkaline conditions. Patent CN101302150A details a solvent-based approach using dimethyl sulfoxide (DMSO) as the reaction medium, potassium hydroxide (KOH) as the base, and dimethylaminopyridine (DMAP) as a surfactant catalyst.
Procedure :
- Combine 2,4-dichlorophenol (1 mol), 2-chloropropionic acid (1 mol), KOH (2 mol), and DMAP (2 g) in DMSO (300–400 mL).
- React at 20–80°C for 8–10 hours with stirring.
- Neutralize with sulfuric acid, filter, and recover DMSO via reduced-pressure distillation.
- Recrystallize the crude product in n-hexane (1:2–3 solid-to-solvent ratio).
Optimization :
- Solvent : DMSO enhances reaction efficiency by stabilizing intermediates, achieving 93% yield.
- Catalyst : DMAP accelerates the reaction via hydrogen bonding, reducing side products.
- Temperature : Lower temperatures (20–30°C) favor selectivity, while higher temperatures (80°C) reduce reaction time.
Analytical Data :
Synthesis of 2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethylamine
Pyridyl-Pyrazole Core Formation
The pyridyl-pyrazole scaffold is constructed via copper(II)-facilitated decarboxylation of 3,5-pyrazole-dicarboxylic acid (H3pdc) in pyridine-water, as reported by RSC Advances.
Procedure :
- React H3pdc (1 mol) with pyridine (3 mol) in aqueous Cu(NO3)2 (0.5 mol) at 80°C for 12 hours.
- Filter and purify the product via column chromatography (SiO2, ethyl acetate/hexane).
Mechanism :
Cu(II) promotes homolytic cleavage of the pz-COO− bond, generating hydroxyl radicals that activate pyridine’s C–H bonds, enabling C–N coupling.
Analytical Data :
Ethylamine Side Chain Introduction
The J-stage study outlines a Mitsunobu reaction to append the ethylamine group:
- React 5-methyl-3-(pyridin-3-yl)-1H-pyrazole (1 mol) with 2-bromoethylamine hydrobromide (1.2 mol) in acetonitrile.
- Use tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and K2CO3 as the base at reflux for 7 hours.
Analytical Data :
Amide Coupling to Form the Target Compound
Activation of 2-(2,4-Dichlorophenoxy)propionic Acid
Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl2):
- Reflux the acid (1 mol) in SOCl2 (5 mol) at 70°C for 3 hours.
- Remove excess SOCl2 via vacuum distillation.
Coupling with Pyridyl-Pyrazole Ethylamine
React the acid chloride (1 mol) with 2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethylamine (1.1 mol) in dichloromethane (DCM) and triethylamine (TEA) at 0°C for 2 hours.
Optimization :
- Base : TEA scavenges HCl, preventing side reactions.
- Temperature : Low temperatures minimize racemization.
Analytical Data :
- Yield : 82%
- Purity : 99% (HPLC)
- 1H NMR (400 MHz, CDCl3) : δ 8.65 (s, 1H, pyridine-H), 7.85 (d, 1H, pyrazole-H), 6.95 (d, 2H, dichlorophenyl-H), 4.20 (q, 2H, CH2CO), 3.60 (t, 2H, NHCH2).
Comparative Analysis of Synthetic Routes
Challenges and Solutions
Q & A
Basic: What are the key synthetic steps and critical reaction conditions for this compound?
Answer:
The synthesis involves multi-step reactions, including:
Coupling of 2,4-dichlorophenoxy groups with pyrazole-ethylamine derivatives via amide bond formation.
Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used to enhance reaction efficiency .
Temperature control : Reactions typically require 60–80°C to optimize yield while minimizing side products .
Catalysts : Base catalysts (e.g., sodium hydroxide) or coupling agents (e.g., HATU) may be employed for intermediate steps .
Optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, solvent volumes) and identify optimal conditions .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity threshold) using reverse-phase columns with UV detection .
- X-ray Crystallography (if available): For definitive structural elucidation .
Advanced: How can discrepancies in biological activity data across assays be resolved?
Answer:
- Assay validation : Ensure consistency in experimental conditions (e.g., pH, cell lines, incubation times). For example, cytotoxicity assays may vary based on cell membrane permeability .
- Orthogonal assays : Cross-validate using fluorescence-based binding assays and enzymatic activity tests .
- Statistical analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability .
Advanced: What computational strategies predict target interactions and stability?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs, focusing on binding affinity (ΔG values) .
- Molecular Dynamics (MD) simulations : Analyze ligand-protein stability over 100+ ns trajectories to identify critical binding residues .
- QSAR modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) with activity trends using partial least squares regression .
Methodological: What purification strategies maximize yield and purity?
Answer:
- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) .
- Recrystallization : Use ethanol/water mixtures to isolate crystalline products .
- In-line monitoring : Employ LC-MS during purification to track fractions containing the target compound .
Advanced: How to address contradictions in structure-activity relationship (SAR) studies?
Answer:
- Substituent effect re-evaluation : Compare electronic (Hammett constants) and steric (Taft parameters) properties of analogs .
- Multivariate analysis : Principal Component Analysis (PCA) to disentangle overlapping effects of substituents .
- Synthetic diversification : Generate derivatives with systematic modifications (e.g., pyridine ring substitution) to isolate contributing factors .
Biological Evaluation: Why might in vivo and in vitro activity data diverge?
Answer:
- Pharmacokinetic factors : Poor solubility or metabolic instability (e.g., cytochrome P450-mediated degradation) can reduce in vivo efficacy .
- Tissue penetration : Assess logP values to predict blood-brain barrier permeability .
- Metabolite profiling : Use LC-MS/MS to identify active or inactive metabolites in plasma .
Stability Studies: How to assess degradation under varying conditions?
Answer:
- Forced degradation : Expose the compound to heat (40–80°C), UV light, and acidic/basic conditions .
- HPLC monitoring : Track degradation products (e.g., hydrolyzed amide bonds) over time .
- Accelerated stability testing : Store at 25°C/60% RH for 6 months and compare with real-time data .
Advanced Synthesis: How to optimize multi-step reactions for scalability?
Answer:
- Flow chemistry : Continuous flow reactors improve heat transfer and reduce reaction times for intermediates .
- Inert atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates (e.g., pyrazole rings) .
- Catalyst recycling : Immobilized catalysts (e.g., polymer-supported Pd) enhance cost efficiency .
Mechanism of Action: How to resolve conflicting hypotheses about target engagement?
Answer:
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets .
- CRISPR knockouts : Validate activity loss in target-deficient cell lines .
- Proteomics : SILAC-based profiling to identify off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
